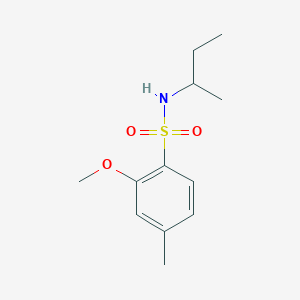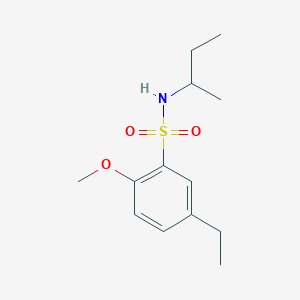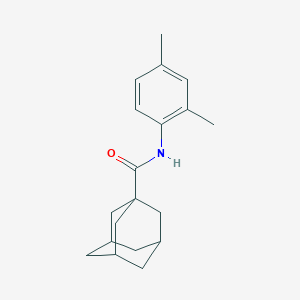
N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide, also known as DMXAA or Vadimezan, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. DMXAA was first synthesized in the 1990s and was initially investigated for its anti-tumor properties. Since then, numerous studies have been conducted to explore its mechanism of action, biochemical and physiological effects, and potential clinical applications.
Mechanism of Action
The exact mechanism of action of N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide is not fully understood, but it is believed to involve the activation of the immune system and the induction of tumor cell death. N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide has been shown to stimulate the production of cytokines, which are signaling molecules that play a critical role in the immune response. In addition, N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide has been shown to activate a protein called STING, which is involved in the recognition of viral and bacterial pathogens. Activation of STING leads to the production of interferons, which are proteins that play a critical role in the immune response to cancer.
Biochemical and Physiological Effects
N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide has been shown to induce tumor cell death, inhibit tumor growth, and enhance the effectiveness of chemotherapy and radiation therapy. In addition, N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide has been shown to stimulate the production of cytokines and activate the immune system. N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide has also been shown to have anti-inflammatory properties and to inhibit the growth of blood vessels that supply tumors with nutrients.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide for lab experiments is its ability to induce tumor cell death and inhibit tumor growth in a wide range of cancer types. This makes it a valuable tool for studying the mechanisms of tumor growth and development. In addition, N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy, which could have important clinical implications.
One limitation of N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide for lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide has been shown to have some toxicity in animal studies, which could limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide. One area of interest is the development of new formulations or delivery methods that could improve its solubility and reduce its toxicity. Another area of interest is the exploration of its potential clinical applications, either as a standalone therapy or in combination with other treatments. Finally, further research is needed to fully understand the mechanisms of action of N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide and to identify the optimal conditions for its use in experimental and clinical settings.
Synthesis Methods
N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylbenzaldehyde with 1-adamantanecarboxylic acid in the presence of a catalyst, followed by a series of purification and isolation steps. The final product is a white crystalline powder that is soluble in water and organic solvents.
Scientific Research Applications
N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide has been studied extensively for its anti-tumor properties. It has been shown to induce tumor cell death and inhibit tumor growth in a wide range of cancer types, including lung, breast, colon, and prostate cancers. In addition, N-(2,4-Dimethylphenyl)-1-adamantanecarboxamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.
properties
IUPAC Name |
N-(2,4-dimethylphenyl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-12-3-4-17(13(2)5-12)20-18(21)19-9-14-6-15(10-19)8-16(7-14)11-19/h3-5,14-16H,6-11H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMAFBGQNUAGBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)adamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-[(2-ethyl-4-methylimidazolyl)sulfonyl]-1-methoxybenzene](/img/structure/B344992.png)
![2-ethyl-1-[(4-methoxynaphthalen-1-yl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B344993.png)
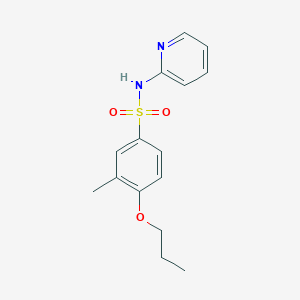
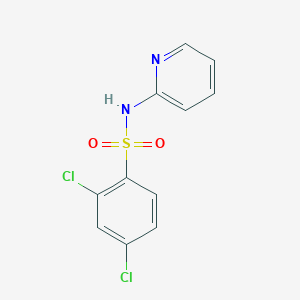
![1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-2-ethyl-4-methyl-1H-imidazole](/img/structure/B344997.png)
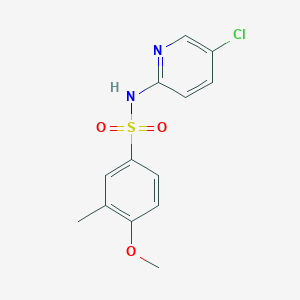
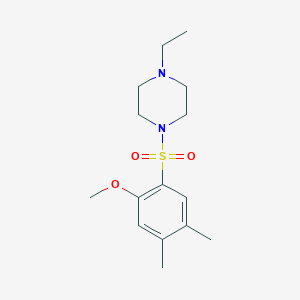
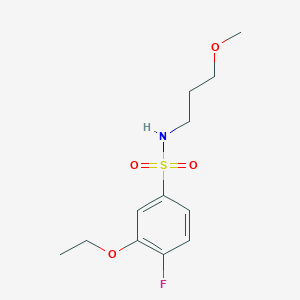
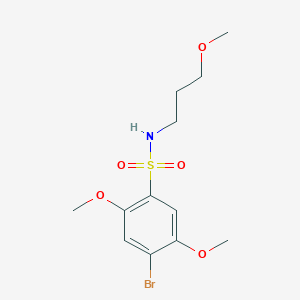
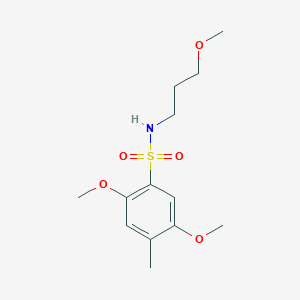
![1-{[4-Ethoxy-3-(methylethyl)phenyl]sulfonyl}-3-methylpyrazole](/img/structure/B345013.png)
![(4-{[(4-Ethoxyphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B345023.png)
